

Pharmacological & Chemical Profile of Ethacizine Hydrochloride

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Compound Focus: Ethacizine hydrochloride

CAS No.: 57530-40-2

Cat. No.: S1933674

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The table below summarizes the core technical data on **Ethacizine hydrochloride**:

Category	Details
Systematic Name	Ethacizine hydrochloride [1]
Synonyms	Ethacizin; NIK-244; NIK-244 hydrochloride [1] [2]
CAS Number	57530-40-2 [1] [2]
Molecular Formula	$C_{22}H_{28}ClN_3O_3S$ [1] [2]
Molecular Weight	449.99 g/mol [1] [2]
Vaughan Williams Classification	Class Ic antiarrhythmic agent [3] [4] [5]
Mechanism of Action	Potent inhibition of cardiac fast sodium channels, reducing the rate of depolarization (Phase 0) and slowing conduction velocity in the atria, ventricles, and Purkinje fibers. It has minimal effect on repolarization and may possess mild beta-adrenergic blocking activity [5].
Primary Indications	Management of ventricular and supraventricular arrhythmias, including ventricular tachycardia and extrasystoles, as well as paroxysmal atrial

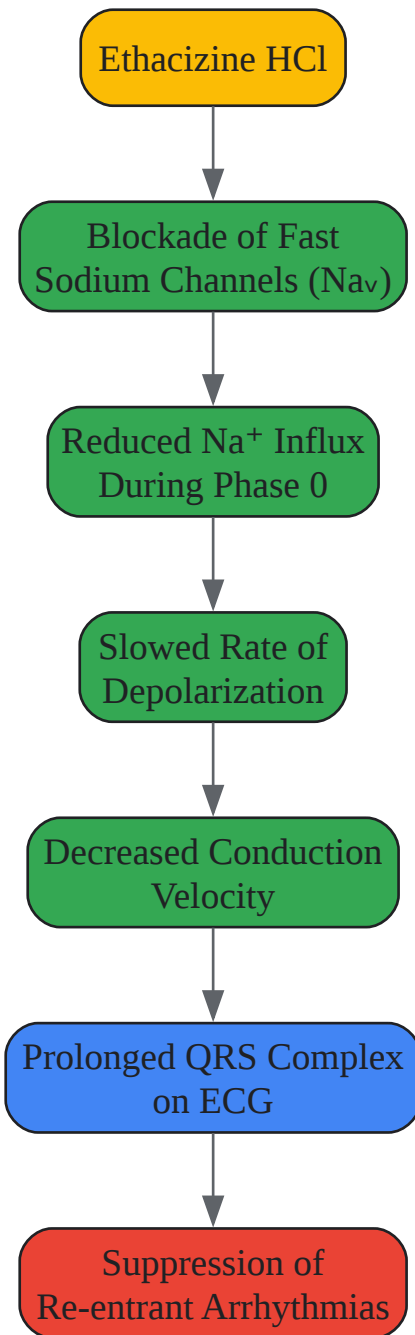
Category	Details
	fibrillation [6] [3] [4].
Physicochemical Note	Soluble in DMSO (80-100 mg/mL) [1] [2]. For research purposes only, not for human consumption [1] [2].

Detailed Mechanism of Action

Ethacizine's primary mechanism, as a **Class Ic antiarrhythmic**, involves a potent blockade of the fast sodium channels in cardiac myocytes [5]. This action is crucial for understanding its therapeutic effect:

- **Impact on Action Potential:** By blocking these channels, Ethacizine significantly reduces the rate and amplitude of **Phase 0 depolarization** in the cardiac action potential [5].
- **Electrophysiological Effects:** This translates to a marked slowing of electrical impulse conduction through the heart muscle, particularly in the His-Purkinje system and ventricles. On an electrocardiogram (ECG), this is observed as a prolongation of the **QRS complex** [5].
- **Stabilization:** By slowing conduction, Ethacizine can disrupt and prevent the re-entrant circuits that are responsible for many tachyarrhythmias, thereby stabilizing the cardiac rhythm [3] [5].
- **Distinguishing Feature:** Unlike Class III antiarrhythmics, Ethacizine has a relatively neutral impact on the repolarization phase (Phase 3), meaning it does not significantly prolong the action potential duration or QT interval, potentially reducing the risk of *torsades de pointes* [5].

The following diagram illustrates the cellular and electrophysiological impact of Ethacizine's sodium channel blockade.



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Ethacizine's mechanism from channel blockade to therapeutic effect.

Clinical Efficacy & Experimental Data

Clinical trials, though dated, have evaluated Ethacizine's efficacy in various arrhythmias. The table below consolidates key findings from these studies.

Arrhythmia Type	Study Details	Efficacy Findings
Ventricular Tachycardia (VT)	38 patients with recurrent sustained VT; efficacy assessed via Programmed Electrical Stimulation (PES) [3].	VT was non-inducible after IV Ethacizine in 20/26 CAD patients (77%) and 5/12 non-CAD patients (42%). Long-term oral treatment (200-400 mg/day) prevented recurrence in most CAD patients during a 16.5-month follow-up [3].
Ventricular Extrasystoles & Paroxysmal Tachycardias	Intravenous jet injection (50 mg at 10 mg/min) [6].	100% efficacy in suppressing ventricular extrasystoles and paroxysms of supraventricular & ventricular tachycardia [6].
Atrial Fibrillation (AF)	Intravenous jet injection for atrial fibrillation paroxysms [6].	59.5% efficacy in terminating atrial fibrillation paroxysms. Efficacy was influenced by AF duration and underlying heart disease [6].
General Arrhythmias	38 patients with coronary heart disease; studied via electrophysiology, echocardiography, and Holter monitoring [7].	Effective in reducing arrhythmias with minor changes in hemodynamics and myocardial contractility [7].
WPW Syndrome	Comparative study with Bonnecor [8].	Eliminated delta-wave and stimulation-induced arrhythmias in 44-56% of patients with WPW syndrome [8].

Experimental Protocols from Clinical Studies

Here are the methodologies for key administration routes and efficacy assessments as reported in the clinical literature.

Intravenous Administration Protocol

- **Jet Injection:** A dose of **50 mg** administered intravenously at a rate of **10 mg per minute**. This method demonstrated high efficacy for acute termination of ventricular and supraventricular tachycardias [6].
- **Drip Infusion:** Administered via intravenous drip at a rate of **1.7 mg per minute**. This method was found to be equally effective as jet injection for rhythm control while **reducing the incidence of side effects**, making it preferable, especially in patients with acute myocardial infarction [6].

Programmed Electrical Stimulation (PES) Protocol

This invasive method was used to objectively assess Ethacizine's efficacy in patients with ventricular tachycardia [3].

- **Procedure:** PES was performed by delivering **single, double, and triple extrastimuli** at paced drive cycles of **100 and 140 beats per minute** from two sites in the right ventricle (the apex and the outflow tract) [3].
- **Drug Challenge:** A single **intravenous dose of 0.6-0.7 mg/kg** of Ethacizine was administered [3].
- **Endpoint:** The study was considered successful if the previously inducible ventricular tachycardia could no longer be initiated after Ethacizine administration [3].

Long-Term Oral Administration

For chronic therapy following a successful acute test or PES study, Ethacizine was administered orally in a daily dose ranging from **200 mg to 400 mg** [3].

Research Gaps and Current Context

- **Dated Evidence:** The most direct clinical trials on Ethacizine's efficacy were published between **1988 and 1992** [6] [7] [3]. There is a lack of recent, large-scale randomized controlled trials that meet modern clinical research standards.
- **Ongoing Interest:** Despite the older data, there is continued investigative interest, particularly in Eastern Europe. The **ETERNITY study** (initiated around 2025) is a real-practice survey in Ukraine designed to explore the use of Ethacizine, including its application in a **"pill-in-the-pocket"** strategy similar to propafenone and flecainide for atrial fibrillation [4]. This indicates that its role in contemporary treatment algorithms is still being defined.

- **Safety Consideration:** As a potent Class Ic antiarrhythmic, Ethacizine must be used with caution due to the potential for **proarrhythmic effects**, especially in patients with underlying structural heart disease or ischemia [5]. Careful patient selection and monitoring are essential.

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References

1. Ethacizine hydrochloride (Ethacizin) | Antiarrhythmic Agent [medchemexpress.com]
2. Ethacizine hydrochloride | Sodium Channel [targetmol.com]
3. Antiarrhythmic efficacy of ethacizine assessed by ... [pubmed.ncbi.nlm.nih.gov]
4. Rationale and design of the study "Ethacizine Evaluation ... [camm-journal.com]
5. What is the mechanism of Ethacizine? [synapse.patsnap.com]
6. [Clinical effectiveness of ethacizine in various methods of ... [pubmed.ncbi.nlm.nih.gov]
7. [Effect of ethacizine on the heart conduction system and ... [pubmed.ncbi.nlm.nih.gov]
8. [Comparative study of the effectiveness of Bonnecor and ... [pubmed.ncbi.nlm.nih.gov]

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